4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde
Description
4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 4-position and a 2-methylbenzyloxy group at the 3-position. This compound is primarily utilized as a precursor in synthesizing Schiff bases, which are critical in coordination chemistry for developing enzyme mimics and metal-organic frameworks . Its structural complexity arises from the ortho-substituted methyl group on the benzyloxy moiety, which introduces steric and electronic effects that influence reactivity and crystallinity.
Properties
IUPAC Name |
4-methoxy-3-[(2-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-5-3-4-6-14(12)11-19-16-9-13(10-17)7-8-15(16)18-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRMCHWDXBTGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=CC(=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397647 | |
| Record name | 4-methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361369-12-2 | |
| Record name | 4-methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and benzyl ether groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Methoxy-3-[(2-methylbenzyl)oxy]benzoic acid.
Reduction: 4-Methoxy-3-[(2-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde is used in several scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The methoxy and benzyl ether groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Positional and Functional Group Isomers
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde
- Structural Differences : The nitro group replaces the methyl group on the benzyloxy substituent, and the methoxy/benzyloxy positions are swapped (3-methoxy vs. 4-methoxy).
- Impact : The electron-withdrawing nitro group enhances electrophilicity at the aldehyde, making it more reactive in condensation reactions compared to the methyl-substituted analogue. This isomer also exhibits distinct coordination behavior in Schiff base formation due to altered electronic density .
4-Methoxy-3-methylbenzaldehyde
- Structural Differences : Lacks the benzyloxy group entirely, replaced by a simple methyl group at the 3-position.
- Impact : The absence of the bulky benzyloxy substituent simplifies synthesis (yields >95% reported) and increases solubility in polar solvents. However, its reduced steric hindrance limits utility in asymmetric catalysis .
Substituent Variants
4-Methoxy-3-(3-methylbut-2-enyl)benzaldehyde
- Structural Differences : The 2-methylbenzyloxy group is replaced by a 3-methylbut-2-enyl chain.
- Impact : The allyl group introduces conjugation, altering UV-Vis absorption properties. However, Claisen-Schmidt condensation with this compound yields chalcones at only 52.2% efficiency, likely due to steric interference from the branched chain .
2-Hydroxy-3-(4-methoxybenzyl)-benzaldehyde
- Structural Differences : Features a hydroxy group at the 2-position and a 4-methoxybenzyl group at the 3-position.
- Impact : The hydroxy group enables hydrogen bonding, improving crystallinity. This compound achieves an 80% yield in alkylation reactions, outperforming the target compound in certain synthetic routes .
Bioactive Analogues
4-Methoxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde (Compound 233)
- Structural Differences : Replaces the benzyloxy group with a methylbutenynyl chain.
- Impact : Isolated from Eutypa lata, this compound exhibits antifungal properties, though specific activity data are unreported. Its acetylenic chain may enhance membrane permeability compared to the target compound’s benzyloxy group .
4-Hydroxy-3-(3,4-dihydroxy-3-methylbut-1-ynyl)benzaldehyde (Compound 237)
Heterocyclic Derivatives
4-Methoxy-3-(3-methylthiophene-2-carbonyl)benzaldehyde
- Structural Differences : Incorporates a thiophene carbonyl group instead of benzyloxy.
- Impact : The electron-rich thiophene enhances π-stacking interactions, useful in materials science. However, the carbonyl group may reduce stability under basic conditions .
Biological Activity
4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, a compound with the chemical formula CHO, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
- Molecular Weight : 256.30 g/mol
- CAS Number : 361369-12-2
- Structure : The compound features a methoxy group and a benzyl ether moiety, which contribute to its unique reactivity and biological properties.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing cellular damage.
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit growth.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in cell culture studies. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
- Enzyme Inhibition : The compound is known to interact with specific enzymes, modulating their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Cell Signaling Pathways : It influences various signaling pathways that regulate cell proliferation and apoptosis. This modulation can lead to enhanced apoptotic effects in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging : By scavenging ROS, the compound mitigates oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.
Case Studies and Experimental Data
A series of studies have evaluated the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity with an IC50 value of 15 µM. |
| Study 2 | Showed antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentration (MIC) values of 32 µg/mL. |
| Study 3 | Reported anti-inflammatory effects by reducing TNF-alpha levels in LPS-stimulated macrophages by 40%. |
Applications in Research and Industry
The unique properties of this compound make it suitable for various applications:
- Pharmaceutical Development : Due to its anti-inflammatory and antimicrobial properties, it is being explored as a lead compound for new therapeutic agents.
- Cosmetic Industry : Its antioxidant properties make it a candidate for inclusion in skincare formulations aimed at combating oxidative stress.
- Chemical Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of novel drug candidates.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a benzyl-protected intermediate (e.g., 4-benzyloxy-3-methoxybenzaldehyde) can undergo alkylation with 2-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves controlling stoichiometry (1:1.2 molar ratio of aldehyde to alkylating agent), temperature (60–80°C), and reaction time (6–12 hours). Post-reaction purification via column chromatography (hexane:ethyl acetate gradients) yields >90% purity . Monitoring via TLC (dichloromethane mobile phase) and NMR ensures reaction progression .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign methoxy (δ 3.8–3.9 ppm), benzyloxy (δ 5.1–5.2 ppm), and aldehyde (δ 9.8–10.0 ppm) protons. Aromatic protons in the 2-methylbenzyl group appear as a multiplet (δ 7.2–7.4 ppm) .
- FTIR : Confirm aldehyde C=O stretching (~1680–1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₇H₁₈O₃: 283.1209) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The aldehyde group is prone to oxidation. Storage in amber vials under inert gas (N₂/Ar) at −20°C minimizes degradation. Stability assays via HPLC (C18 column, acetonitrile:water mobile phase) show <5% degradation over 6 months under these conditions. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
- Methodological Answer : Discrepancies in splitting patterns often arise from steric hindrance or dynamic effects. Use variable-temperature NMR (VT-NMR) to distinguish between static and dynamic effects. For example, broadening of benzyloxy proton signals at elevated temperatures (e.g., 50°C) suggests restricted rotation. Computational modeling (DFT at B3LYP/6-31G* level) can predict preferred conformers and validate experimental observations .
Q. What strategies are effective in improving the yield of multi-step syntheses involving this aldehyde?
- Methodological Answer : Optimize protecting groups (e.g., switching from benzyl to TBS for hydroxyl protection) to reduce side reactions. Employ flow chemistry for exothermic steps (e.g., alkylation) to enhance control. Mid-step purification via acid-base extraction (e.g., NaHCO₃ wash to remove unreacted aldehydes) improves intermediate purity. Yield increases from ~60% to >85% have been reported using these approaches .
Q. How does the compound’s substitution pattern influence its biological activity (e.g., antioxidant properties)?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methoxy) at the 3-position enhance radical scavenging (via DPPH assay, IC₅₀ ~20 µM). Replace the 2-methylbenzyl group with bulkier substituents (e.g., 4-tert-butylbenzyl) to assess steric effects on membrane permeability (logP calculated via HPLC). In vitro assays (e.g., HepG2 cells) coupled with ROS detection kits quantify cellular antioxidant efficacy .
Q. What crystallographic techniques are suitable for resolving ambiguities in molecular packing or polymorphism?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 293 K with Mo-Kα radiation (λ = 0.71073 Å) resolves packing motifs. For polymorph screening, use solvent-drop grinding (e.g., ethanol/acetone mixtures) to induce crystallization. Data refinement with SHELXL (R factor <0.05) confirms intermolecular interactions (e.g., C-H···O bonds between aldehyde and methoxy groups) .
Q. How can contradictory bioassay results (e.g., cytotoxicity vs. therapeutic efficacy) be systematically addressed?
- Methodological Answer : Conduct dose-response assays (0.1–100 µM) to identify therapeutic windows. Use siRNA knockdown in target pathways (e.g., Nrf2 for antioxidant response) to validate mechanism-specific effects. Pair with metabolomics (LC-MS/MS) to distinguish on-target from off-target toxicity. For example, EC₅₀ values <10 µM with apoptosis markers (e.g., caspase-3) indicate selective activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
